2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a tetrazole group, and a pyrimidinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring is often synthesized through nucleophilic substitution reactions, while the tetrazole group can be formed via cycloaddition reactions involving azides and nitriles. The final step involves the coupling of these intermediates with the pyrimidinone core under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share structural similarities and are also studied for their biological activities.
Piperazin-1-yl methanone derivatives: These compounds have similar piperazine cores and are explored for their therapeutic potential.
Uniqueness
What sets 2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H24N8OS |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24N8OS/c32-21-15-19(17-33-23-26-27-28-31(23)20-9-5-2-6-10-20)24-22(25-21)30-13-11-29(12-14-30)16-18-7-3-1-4-8-18/h1-10,15H,11-14,16-17H2,(H,24,25,32) |
InChI Key |
OUTALHNIGJEXED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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